1-(benzylsulfonyl)-N-(5-chloro-2-phenoxyphenyl)piperidine-4-carboxamide
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Overview
Description
N-(5-CHLORO-2-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a phenylmethanesulfonyl group, and a chlorophenoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-chloro-2-phenoxyphenylamine with phenylmethanesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(5-CHLORO-2-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to changes in cellular functions, such as inhibition of enzyme activity or alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(5-CHLORO-2-PHENOXYPHENYL)ACETAMIDE
- N-(5-CHLORO-2-PHENOXYPHENYL)METHANESULFONAMIDE
- N-(5-CHLORO-2-PHENOXYPHENYL)-2-THIOPHENESULFONAMIDE
Uniqueness
What sets N-(5-CHLORO-2-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C25H25ClN2O4S |
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Molecular Weight |
485.0 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(5-chloro-2-phenoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H25ClN2O4S/c26-21-11-12-24(32-22-9-5-2-6-10-22)23(17-21)27-25(29)20-13-15-28(16-14-20)33(30,31)18-19-7-3-1-4-8-19/h1-12,17,20H,13-16,18H2,(H,27,29) |
InChI Key |
CQLPXTZTLNUMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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